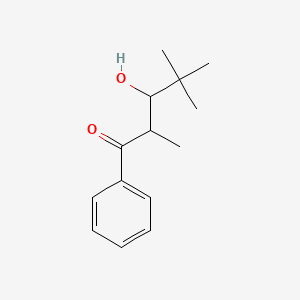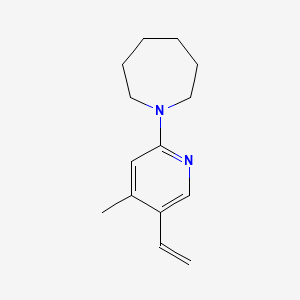![molecular formula C14H11NO2 B15068010 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15068010.png)
2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This specific compound features a hydroxyl group at the 2’ position, a methoxy group at the 5’ position, and a carbonitrile group at the 4 position on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2,6-dimethoxyphenol, undergoes bromination to form 4-bromo-2,6-dimethoxyphenol.
Suzuki-Miyaura Coupling: The brominated intermediate is then subjected to Suzuki-Miyaura coupling with a boronic acid derivative to form the biphenyl core.
Hydroxylation and Methoxylation: The biphenyl core is further functionalized by introducing hydroxyl and methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde or 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: An isomer with similar functional groups but different positions on the benzene ring.
2-Hydroxy-4-methoxybenzaldehyde: Another isomer with the hydroxyl and methoxy groups at different positions.
Vanillin: A well-known flavor compound with a similar methoxy and hydroxyl substitution pattern.
Uniqueness
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of the biphenyl core, which imparts distinct chemical and physical properties compared to its simpler analogs.
Propriétés
Formule moléculaire |
C14H11NO2 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
4-(2-hydroxy-5-methoxyphenyl)benzonitrile |
InChI |
InChI=1S/C14H11NO2/c1-17-12-6-7-14(16)13(8-12)11-4-2-10(9-15)3-5-11/h2-8,16H,1H3 |
Clé InChI |
KHQREOIJNMCXQD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



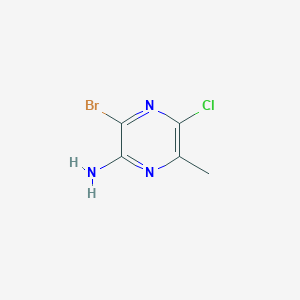


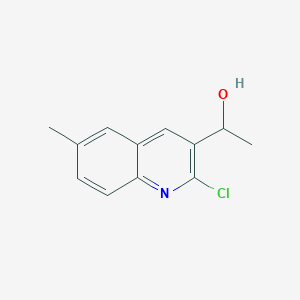

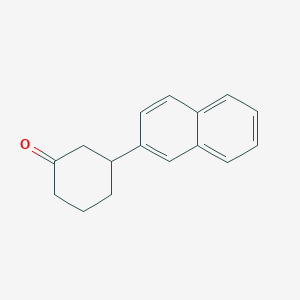
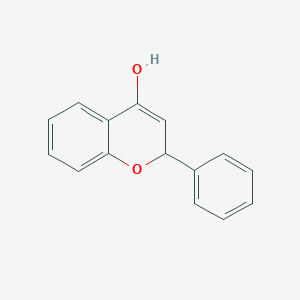

![1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B15068008.png)
